2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetonitrile
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Overview
Description
2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetonitrile is a heterocyclic compound that features a unique fusion of pyrrole and triazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrrole derivatives with triazine precursors in the presence of catalysts and solvents such as dimethylformamide (DMF) and chlorosulfonyl isocyanate . The reaction conditions often require careful temperature control and the use of protective atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scalable methodologies that ensure high yield and purity. For instance, a two-vessel-operated process has been developed to produce pyrrolo[2,1-f][1,2,4]triazine derivatives, which are key intermediates in the synthesis of this compound . This process utilizes readily available starting materials and optimized reaction conditions to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the nitrile group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of kinase inhibitors, which are important in cancer therapy.
Industry: The compound’s unique structure makes it valuable in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound can inhibit certain enzymes or proteins by binding to their active sites, thereby blocking their activity. This is particularly relevant in the context of kinase inhibitors, where the compound targets dysregulated kinases involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile: A related compound used in the synthesis of antiviral drugs.
2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl-2,5,6-d3)-3,4-dihydroxy-5-(hydroxymethyl-d2)tetrahydrofuran-2-carbonitrile: A deuterated analog used in research.
Uniqueness
2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetonitrile is unique due to its specific fusion of pyrrole and triazine rings, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its applications in diverse fields make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C8H7N5 |
---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetonitrile |
InChI |
InChI=1S/C8H7N5/c9-4-3-7-11-8(10)6-2-1-5-13(6)12-7/h1-2,5H,3H2,(H2,10,11,12) |
InChI Key |
FJSFTNDCWZKBAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1)C(=NC(=N2)CC#N)N |
Origin of Product |
United States |
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